Technical Monograph: 4-Ethoxynaphthalen-1-ol (CAS 27294-38-8)
Technical Monograph: 4-Ethoxynaphthalen-1-ol (CAS 27294-38-8)
[1][2]
Executive Summary
4-Ethoxynaphthalen-1-ol (CAS 27294-38-8), also known as 4-ethoxy-1-naphthol, is a bifunctional naphthalene derivative characterized by a redox-active 1,4-substitution pattern.[1][2] It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer imidazolium salts and lipid-modulating agents. Beyond its role as a building block, the molecule exhibits significant utility in electrochemistry as a reversible redox probe (hydroquinone/quinone couple) and in material science as a precursor for functionalized azo dyes. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery.
Physicochemical Profile
The molecule features a naphthalene core substituted with a hydroxyl group at position 1 and an ethoxy ether group at position 4. This "push-pull" electronic structure—donating effects from both oxygen atoms—makes the ring highly susceptible to electrophilic aromatic substitution and oxidative transformation.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 27294-38-8 | Chemical Abstracts Service |
| IUPAC Name | 4-Ethoxynaphthalen-1-ol | |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | Calculated |
| Physical State | Crystalline Solid | Standard conditions |
| Color | Off-white to pale beige | Oxidizes to pink/brown upon air exposure |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water | Lipophilic character (LogP ~2.8 predicted) |
| pKa (Acidic) | ~9.5 - 10.0 | Phenolic hydroxyl group |
| Melting Point | 105–115 °C (Predicted) | Analogous 4-methoxy-1-naphthol melts at 120-125°C [1] |
| Redox Potential | E°' ≈ 0.4–0.5 V vs. SHE | Oxidizes to 1,4-naphthoquinone monoacetal intermediates |
Synthetic Methodologies
Synthesis of 4-Ethoxynaphthalen-1-ol requires precise control to achieve mono-alkylation of the symmetric precursor, 1,4-dihydroxynaphthalene. Two primary routes are established: chemical mono-alkylation and biocatalytic hydroxylation.
Method A: Selective Chemical Mono-Alkylation
This is the standard laboratory and industrial route. The challenge lies in preventing the formation of the 1,4-diethoxynaphthalene byproduct.
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Precursor: 1,4-Dihydroxynaphthalene (1,4-Naphthalenediol).[3]
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Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate.
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Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
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Solvent: Acetone (reflux) or DMF (0°C to RT).
Protocol:
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Inert Atmosphere: Perform all steps under Nitrogen or Argon to prevent autoxidation of the diol to 1,4-naphthoquinone.
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Deprotonation: Dissolve 1,4-dihydroxynaphthalene (1.0 eq) in anhydrous acetone. Add K₂CO₃ (1.1 eq). Stir for 30 minutes.
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Alkylation: Add Ethyl Iodide (1.0 eq) dropwise over 1 hour. Crucial: Slow addition favors mono-alkylation.
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Workup: Filter inorganic salts. Evaporate solvent.
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Purification: The crude mixture contains starting material, product, and dialkylated byproduct. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient). The mono-ether elutes after the di-ether but before the diol.
Method B: Biocatalytic Hydroxylation (Green Route)
Recent advances in synthetic biology have enabled the direct hydroxylation of 1-ethoxynaphthalene using engineered cytochrome P450 monooxygenases.
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Enzyme: P450 CYP110E1 or P450BM3 variants.[4]
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Substrate: 1-Ethoxynaphthalene.[4]
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Mechanism: Regioselective aromatic hydroxylation at the para position.
Expert Insight: The biocatalytic route avoids the use of unstable 1,4-dihydroxynaphthalene and toxic alkylating agents, offering a sustainable alternative for high-value pharmaceutical manufacturing [2].
Visualization: Synthetic Pathways
Figure 1: Synthetic pathways to 4-Ethoxynaphthalen-1-ol showing chemical (top) and biocatalytic (bottom) routes.
Functional Reactivity & Drug Development Applications
Redox Activity & Quinone Formation
4-Ethoxynaphthalen-1-ol belongs to the hydroquinone ether class. It can be oxidized (chemically or electrochemically) to 1,4-naphthoquinone .
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Reaction: Oxidation removes the phenolic proton and the ethoxy group (via hydrolysis of the intermediate hemiketal) to generate the quinone, or forms a radical cation intermediate.
-
Relevance: This property is exploited in designing "prodrugs" that are activated by oxidative stress in tumor microenvironments.
Scaffold for Anticancer Agents
Recent studies utilize the 1,4-dialkoxynaphthalene scaffold (derived from 4-ethoxynaphthalen-1-ol) to synthesize imidazolium salts with potent cytotoxicity against human cancer cell lines (e.g., HepG2, HT-29).
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Mechanism: The lipophilic naphthalene moiety facilitates membrane permeation, while the charged imidazolium group targets mitochondria, disrupting bioenergetics [3].
Azo Dye Synthesis
The electron-rich C2 and C3 positions allow for facile diazo coupling.
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Protocol: Reaction with aryldiazonium salts yields 2-(arylazo)-4-ethoxynaphthalen-1-ol derivatives.
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Use: These compounds serve as solvatochromic dyes and metal chelators in analytical chemistry.
Experimental Protocol: Synthesis of 4-Ethoxynaphthalen-1-ol
Objective: Preparation of 4-ethoxynaphthalen-1-ol from 1,4-dihydroxynaphthalene via controlled mono-alkylation.
Materials:
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1,4-Dihydroxynaphthalene (1.60 g, 10 mmol)
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Ethyl Iodide (1.56 g, 10 mmol)
-
Potassium Carbonate (anhydrous, 1.52 g, 11 mmol)
-
Acetone (dry, 50 mL)
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Hydrochloric acid (1M)
Step-by-Step Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen gas.
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Dissolution: Add 1,4-dihydroxynaphthalene and acetone. Stir until fully dissolved. The solution should be colorless or pale yellow. Note: Darkening indicates oxidation.
-
Base Addition: Add K₂CO₃ in one portion. The suspension may turn slight green/gray.
-
Alkylation: Add Ethyl Iodide via syringe pump over 60 minutes while stirring at room temperature.
-
Reflux: Heat the mixture to mild reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
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Rf values: Di-ether (0.8) > Mono-ether (0.5) > Diol (0.2).
-
-
Quench: Cool to room temperature. Pour mixture into 100 mL ice-water containing 10 mL 1M HCl to neutralize the base.
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Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
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Isolation: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
-
Yield: Expect 40–55% yield of the mono-ether as a pale solid.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
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Aquatic Toxicity: Chronic Category 3.
Handling Precautions:
-
Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound darkens upon exposure to air due to quinone formation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.
References
-
Misawa, N., et al. (2012). Biocatalytic synthesis of flavones and hydroxyl-small molecules by recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene. Microbial Cell Factories, 11, 96. Retrieved from [Link]
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Kim, Y. J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1368. Retrieved from [Link]
-
PubChem. (2024). 1,4-Dihydroxynaphthalene Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 13247-79-5|1-(2-Bromoethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 2. 51251-55-9|1-(2-Chloroethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 3. 1,4-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic synthesis of flavones and hydroxyl-small molecules by recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene - PMC [pmc.ncbi.nlm.nih.gov]
